REACTION_CXSMILES
|
[NH3:1].F[B-](F)(F)F.C(O[C:10](=[N+:20]1[CH2:28][CH:27]2[CH:22]([C:23]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)([C:30]3[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=3)[CH2:24][CH2:25][C:26]2=[O:29])[CH2:21]1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19])C.C(=O)([O-])[O-].[K+].[K+]>ClCCl>[NH:1]=[C:10]([N:20]1[CH2:28][CH:27]2[CH:22]([C:23]([C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)([C:30]3[CH:31]=[CH:32][CH:33]=[CH:34][CH:35]=3)[CH2:24][CH2:25][C:26]2=[O:29])[CH2:21]1)[CH2:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[O:18][CH3:19] |f:1.2,3.4.5|
|
Name
|
ethanolic solution
|
Quantity
|
1.3 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
(3aRS,7aRS)-2-[1-ethoxy-2-(2-methoxyphenyl)ethylidene]-4-oxo-7,7-diphenylperhydroisoindolium tetrafluoroborate
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)OC(CC1=C(C=CC=C1)OC)=[N+]1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate present is removed by filtration
|
Type
|
WASH
|
Details
|
the organic phase is then washed with distilled water (25 cc) and with saturated aqueous sodium chloride solution (25 cc)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure (2.7 kPa)
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized in acetonitrile (10 cc)
|
Type
|
CUSTOM
|
Details
|
The crystals obtained
|
Type
|
WASH
|
Details
|
washed with acetonitrile (10 cc)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
and dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
N=C(CC1=C(C=CC=C1)OC)N1CC2C(CCC(C2C1)=O)(C1=CC=CC=C1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |